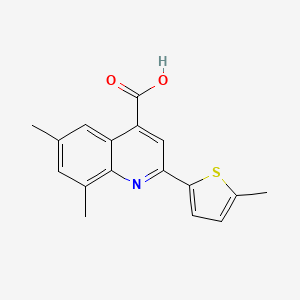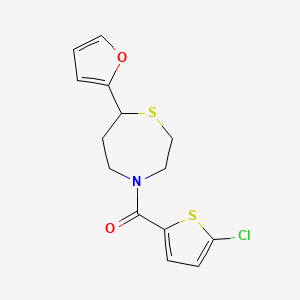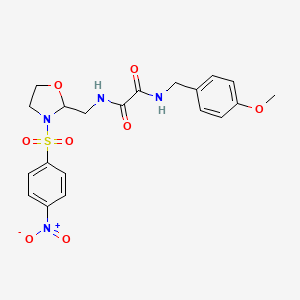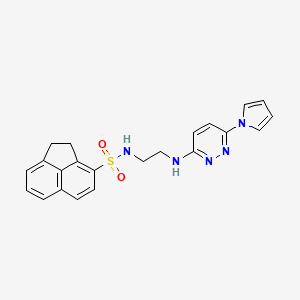
6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with a unique structure . It’s used in diverse scientific research and has promising applications in fields like pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a similar compound, “6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid”, is1S/C17H15NO2S/c1-9-6-12-13(17(19)20)8-15(16-5-4-11(3)21-16)18-14(12)7-10(9)2/h4-8H,1-3H3,(H,19,20) .
Applications De Recherche Scientifique
1. Synthesis and Cytotoxic Activity
Research has shown that derivatives of quinoline carboxylic acids exhibit potent cytotoxic activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which bear structural resemblance to quinoline carboxylic acids, were synthesized and tested against various cancer cell lines. Some compounds displayed significant cytotoxicity, with IC(50) values less than 10 nM, suggesting their potential as anticancer agents (Deady et al., 2003).
2. Application in Synthesizing Novel Compounds
The quinoline carboxylic acid framework is versatile for chemical modifications and synthesis of novel compounds. For example, research has demonstrated the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives through one-pot reactions, yielding compounds in good yields and proving the structural versatility of quinoline derivatives (Gao et al., 2011).
3. Role in Structural Studies and Foldamer Design
Quinoline-derived oligoamides, resembling the quinoline carboxylic acid structure, have been designed and synthesized for structural studies. These compounds, known as foldamers, can adopt helical structures, showcasing the structural adaptability and potential application in studying protein structures and designing novel biomolecules (Jiang et al., 2003).
4. Synthesis of Fluorescent Probes
The quinoline carboxylic acid structure serves as a core for developing fluorescent probes. Novel quinoline derivatives have been synthesized and studied for their fluorescent properties, demonstrating the application of quinoline structures in developing novel materials for bioimaging and diagnostic purposes (Bodke et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYARBKQEYBVYEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)
![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)

![3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2368033.png)
![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368037.png)

![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)